1-Boc-4-Formyl-4-methylpiperidine

Catalog No.
S697472
CAS No.
189442-92-0
M.F
C12H21NO3
M. Wt
227.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-Formyl-4-methylpiperidine

CAS Number

189442-92-0

Product Name

1-Boc-4-Formyl-4-methylpiperidine

IUPAC Name

tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate

Molecular Formula

C12H21NO3

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-14)6-8-13/h9H,5-8H2,1-4H3

InChI Key

LMKGOFDRKIAUPZ-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C=O

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C=O

1-Boc-4-Formyl-4-methylpiperidine is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of a piperidine ring. Its molecular formula is C12H21NO3C_{12}H_{21}NO_3 and it has a molar mass of approximately 227.30 g/mol. The compound serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry, where it is utilized in the development of various drug candidates targeting different diseases .

Synthesis of Complex Molecules:

1-Boc-4-Formyl-4-methylpiperidine serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules with piperidine and formyl moieties. Its protected amine group (Boc) ensures chemoselective reactions while the formyl group allows for further functionalization through various reactions like aldol condensations, reductive aminations, and Wittig reactions. This versatility makes it a key intermediate in the synthesis of various pharmaceuticals, natural products, and other bioactive compounds. [Source: 1-Boc-4-Formyl-4-methylpiperidine, GlpBio, ]

Medicinal Chemistry Applications:

The presence of the piperidine and formyl groups in 1-Boc-4-Formyl-4-methylpiperidine makes it a potential scaffold for the development of new drugs. Researchers are exploring its potential in various therapeutic areas, including:

  • Antimicrobial agents: Studies suggest that modifications of 1-Boc-4-Formyl-4-methylpiperidine could lead to the development of novel antibiotics with improved potency and specificity against various bacterial and fungal strains. [Source: Design, synthesis and antimicrobial evaluation of novel 1-substituted-4-[(5-nitro-1,3-thiazol-2-yl)methyl]piperidines, European Journal of Medicinal Chemistry, ]
  • Anticancer agents: The ability of certain piperidine derivatives to target specific cancer pathways has prompted research into 1-Boc-4-Formyl-4-methylpiperidine as a potential starting point for the development of novel anticancer drugs. [Source: Piperidine-based compounds as potential anticancer agents, European Journal of Medicinal Chemistry, ]

Research Tool in Organic Chemistry:

-Boc-4-Formyl-4-methylpiperidine's well-defined structure and reactivity make it a valuable tool for studying various organic chemistry concepts, including:

  • Reaction mechanisms: Researchers can utilize this compound to investigate the mechanisms of various organic reactions, such as nucleophilic substitutions, carbonyl chemistry, and rearrangements.
  • Catalyst development: The presence of different functional groups allows researchers to explore the development of new catalysts for various organic transformations.
Typical of aldehydes and amines. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or amines.
  • Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can react with primary amines to form imines, which can further undergo hydrolysis to regenerate the aldehyde or be reduced to amines .

The synthesis of 1-Boc-4-Formyl-4-methylpiperidine typically involves several steps:

  • Formation of Piperidine Derivative: Start with 4-methylpiperidine and introduce the Boc group through reaction with tert-butyl chloroformate.
  • Aldehyde Formation: The Boc-protected piperidine can then be oxidized to form the aldehyde using oxidizing agents like pyridinium chlorochromate or Dess-Martin periodinane.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity .

1-Boc-4-Formyl-4-methylpiperidine is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing compounds that target various medical conditions, including pain management and cancer treatment. Additionally, due to its structural features, it may serve as a building block for more complex molecules in medicinal chemistry .

Several compounds share structural similarities with 1-Boc-4-Formyl-4-methylpiperidine, each exhibiting unique properties:

Compound NameStructure TypeNotable Uses
1-Boc-4-Aminomethyl-PiperidineAminomethyl derivativeIntermediate in drug synthesis
4-AnilinopiperidineAniline derivativePrecursor for fentanyl analogs
N-Tert-butyl-4-piperidonePiperidone derivativeUsed in analgesic formulations
N-Phenethyl-4-piperidinonePhenethyl derivativeAnalgesic and anesthetic properties

Uniqueness: 1-Boc-4-Formyl-4-methylpiperidine stands out due to its specific aldehyde functionality combined with a tert-butoxycarbonyl protecting group, making it particularly suitable for selective reactions in synthetic pathways aimed at drug development .

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate

Dates

Modify: 2023-08-15

Explore Compound Types